6-(Dimethoxymethyl)-5-(trifluoromethyl)nicotinaldehyde
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Overview
Description
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde is a chemical compound that features a pyridine ring substituted with a dimethoxymethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes and other bioactive compounds.
Industry: Used in the production of materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde involves its interaction with various molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the aldehyde group can participate in various chemical reactions, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-3-pyridinecarboxaldehyde: Lacks the dimethoxymethyl group, making it less versatile in certain chemical reactions.
5-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Similar structure but different positioning of the trifluoromethyl group, affecting its reactivity
Uniqueness
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde is unique due to the presence of both the dimethoxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10F3NO3 |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(17-2)8-7(10(11,12)13)3-6(5-15)4-14-8/h3-5,9H,1-2H3 |
InChI Key |
YAOWZFSEPHENHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C=N1)C=O)C(F)(F)F)OC |
Origin of Product |
United States |
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